

Step-by-step synthesis of 1,3,5-Trimethyl-2-phenoxy-benzene derivatives

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Compound of Interest

Compound Name: 1,3,5-Trimethyl-2-phenoxy-benzene

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An In-Depth Guide to the Synthesis of **1,3,5-Trimethyl-2-phenoxy-benzene** Derivatives

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the synthesis of **1,3,5-trimethyl-2-phenoxy-benzene** derivatives, a class of diaryl ethers with applications as intermediates in pharmaceuticals and materials science.^[1] We present two robust and widely adopted catalytic protocols: the classic Ullmann condensation and the modern Buchwald-Hartwig C-O cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying chemical principles, field-proven insights, and comparative analysis to empower rational experimental design.

Introduction and Strategic Overview

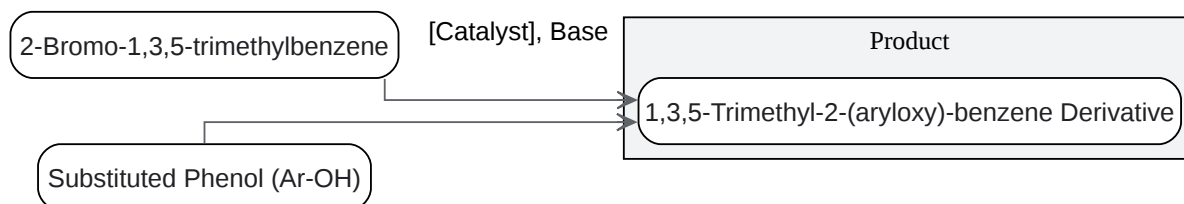
Diaryl ethers are a cornerstone structural motif in organic chemistry. The synthesis of unsymmetrical diaryl ethers, such as the **1,3,5-trimethyl-2-phenoxy-benzene** core, requires the formation of a C(aryl)-O-C(aryl) bond. This is a non-trivial transformation that typically necessitates metal catalysis to overcome the high energy barrier of coupling two electron-rich aromatic systems.

The primary challenge lies in activating an aryl halide or pseudohalide to undergo nucleophilic attack by a phenoxide. Historically, the copper-catalyzed Ullmann condensation has been the workhorse for this transformation.[2][3] More recently, palladium-catalyzed methods, chiefly the Buchwald-Hartwig C-O coupling, have emerged as powerful alternatives, often offering milder conditions and broader substrate scope.[4][5]

This guide will detail protocols for both methods, allowing researchers to select the most appropriate strategy based on available starting materials, functional group tolerance, and desired reaction conditions.

General Synthetic Approach

The synthesis fundamentally involves the coupling of two key building blocks: 2-bromo-1,3,5-trimethylbenzene (also known as bromomesitylene) and a substituted phenol. The variation in the R group on the phenol allows for the generation of a library of derivatives.



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Caption: General reaction scheme for diaryl ether synthesis.

Method 1: Ullmann Condensation Protocol

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol, alcohol, or amine.[2] For diaryl ether synthesis, it involves the coupling of a phenoxide with the aryl halide. While it often requires high temperatures, its reliability and cost-effectiveness make it a staple in synthetic chemistry.

Rationale and Mechanistic Insight

The reaction is catalyzed by a copper(I) species. The key steps are believed to be:

- **Phenoxide Formation:** An inorganic base deprotonates the phenol to form a more nucleophilic phenoxide salt.
- **Oxidative Addition:** The aryl halide undergoes oxidative addition to the Cu(I) catalyst, forming a Cu(III) intermediate.
- **Ligand Exchange:** The phenoxide displaces the halide from the copper center.
- **Reductive Elimination:** The diaryl ether product is formed, regenerating the active Cu(I) catalyst.

The use of ligands, such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione, can accelerate the reaction by stabilizing the copper intermediates and facilitating the catalytic cycle, allowing for lower reaction temperatures.^{[6][7]}

Materials and Reagents

Reagent	Formula	M.W. (g/mol)	Typical Amount (mmol)	Purpose
2-Bromo-1,3,5-trimethylbenzene	C ₉ H ₁₁ Br	199.09	1.0	Aryl halide electrophile
Substituted Phenol	Ar-OH	Variable	1.2	Nucleophile precursor
Copper(I) Iodide (CuI)	CuI	190.45	0.1 (10 mol%)	Catalyst
N,N-Dimethylglycine	C ₄ H ₉ NO ₂	103.12	0.2 (20 mol%)	Ligand (optional, but recommended)
Potassium Carbonate (K ₂ CO ₃)	K ₂ CO ₃	138.21	2.0	Base
Toluene or Xylene	C ₇ H ₈ / C ₈ H ₁₀	-	10 mL	High-boiling, non-polar solvent

Step-by-Step Experimental Protocol

- **Reaction Setup:** To a dry 25 mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 199 mg), the desired substituted phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 19 mg), N,N-dimethylglycine (0.2 mmol, 21 mg), and potassium carbonate (2.0 mmol, 276 mg).
 - **Expertise & Experience:** Using a slight excess of the phenol (1.2 equivalents) ensures complete consumption of the more valuable aryl bromide. Potassium carbonate is an effective and inexpensive base for this transformation.^[8]
- **Solvent Addition and Inerting:** Add 10 mL of toluene to the flask. Purge the system with nitrogen for 10-15 minutes to create an inert atmosphere.
 - **Causality:** An inert atmosphere is crucial to prevent oxidation of the Cu(I) catalyst to inactive Cu(II) species, which would stall the reaction.
- **Reaction:** Immerse the flask in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously under reflux.
 - **Trustworthiness:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.
- **Workup:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 20 mL) to remove unreacted phenol, water (1 x 20 mL), and brine (1 x 20 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product is typically a brown oil or solid. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **1,3,5-trimethyl-2-phenoxy-benzene** derivative.

Method 2: Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that has revolutionized the formation of C-N and C-O bonds.^[4] It generally proceeds under milder conditions than the Ullmann reaction and exhibits remarkable functional group tolerance.^[5]

Rationale and Mechanistic Insight

This reaction relies on a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is critical to the success of the reaction; bulky, electron-rich ligands are required to promote the key steps of oxidative addition and reductive elimination.^[4]

- Catalyst Activation: A Pd(0) species is generated in situ from a Pd(II) precatalyst.
- Oxidative Addition: The aryl bromide adds to the Pd(0) center to form a Pd(II) complex.
- Deprotonation & Coordination: A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) deprotonates the phenol, and the resulting phenoxide coordinates to the palladium center.
- Reductive Elimination: The C-O bond is formed, releasing the diaryl ether product and regenerating the Pd(0) catalyst.^[9]

Materials and Reagents

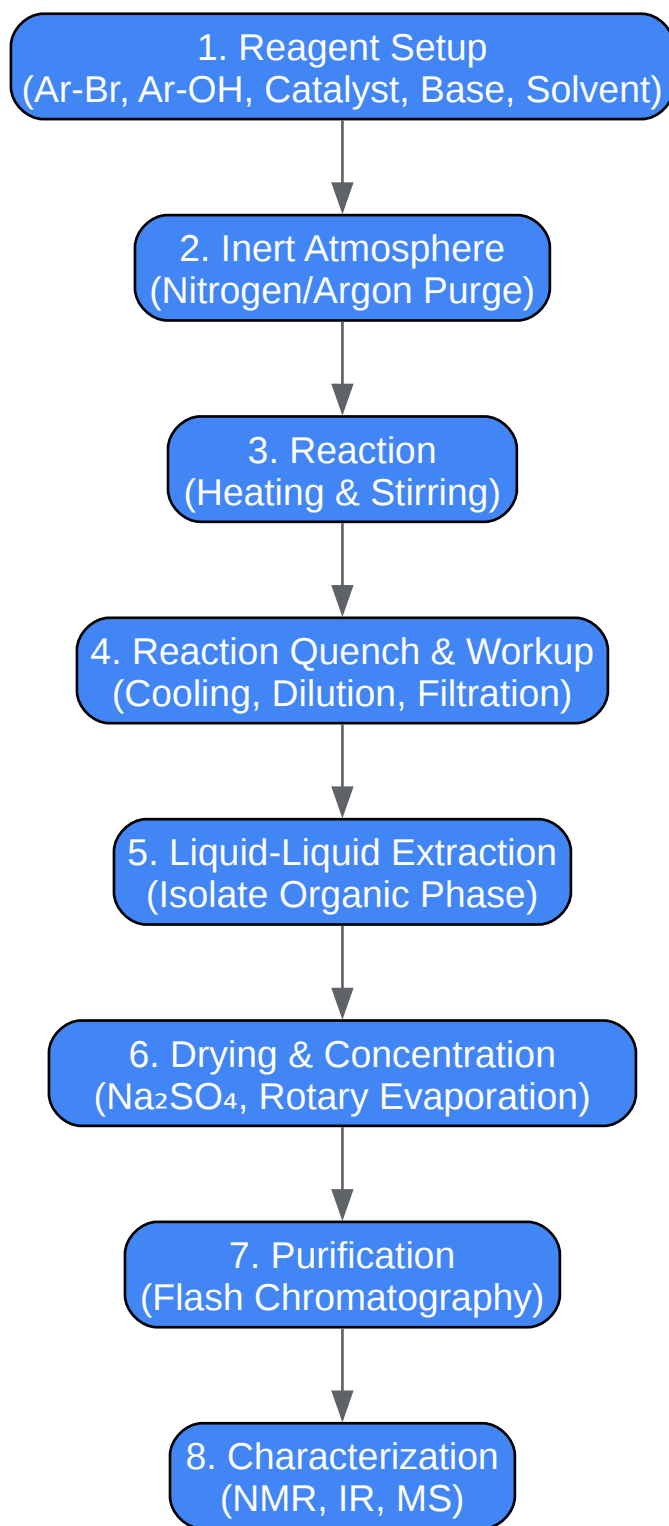
Reagent	Formula	M.W. (g/mol)	Typical Amount (mmol)	Purpose
2-Bromo-1,3,5-trimethylbenzene	C ₉ H ₁₁ Br	199.09	1.0	Aryl halide electrophile
Substituted Phenol	Ar-OH	Variable	1.2	Nucleophile precursor
Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃)	C ₅₁ H ₄₂ O ₃ Pd ₂	915.72	0.01 (1 mol% Pd)	Palladium precatalyst
Xantphos	C ₃₉ H ₃₂ OP ₂	578.62	0.03 (3 mol%)	Ligand
Cesium Carbonate (Cs ₂ CO ₃)	Cs ₂ CO ₃	325.82	1.5	Base
Toluene	C ₇ H ₈	-	10 mL	Solvent

Step-by-Step Experimental Protocol

- **Reaction Setup:** In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), Xantphos (0.03 mmol, 17.4 mg), and cesium carbonate (1.5 mmol, 489 mg) to a dry Schlenk tube equipped with a magnetic stir bar.
 - **Expertise & Experience:** The use of a pre-catalyst and a specific ligand like Xantphos is crucial for high yields.^[4] Cesium carbonate is an effective base for C-O coupling and is often milder than sodium tert-butoxide.^[10]
- **Reagent Addition:** Remove the Schlenk tube from the glovebox. Add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 199 mg), the substituted phenol (1.2 mmol), and 10 mL of anhydrous toluene via syringe under a positive pressure of argon.
- **Reaction:** Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the mixture for 8-16 hours.

- Workup and Purification: Follow the same workup, extraction, drying, and purification procedures as described in the Ullmann protocol (Section 2.3, steps 4-7).

Experimental Workflow and Data



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Caption: Standard experimental workflow for synthesis.

Comparative Data Summary

Parameter	Ullmann Condensation	Buchwald-Hartwig C-O Coupling
Catalyst	Copper (e.g., CuI)	Palladium (e.g., Pd ₂ (dba) ₃)
Ligand	N,N-Dimethylglycine (optional)	Bulky Phosphine (e.g., Xantphos, BINAP) (Required)
Base	K ₂ CO ₃ , Cs ₂ CO ₃	Cs ₂ CO ₃ , K ₃ PO ₄ , NaOt-Bu
Temperature	High (110-180 °C)	Moderate (80-110 °C)
Reaction Time	12-24 hours	8-16 hours
Pros	Cost-effective, robust for certain substrates	Milder conditions, broad substrate scope, high yields
Cons	High temperatures, potential for side reactions	Catalyst/ligand cost, sensitivity to air

Characterization

The final purified products should be characterized to confirm their structure and purity.

- ¹H NMR Spectroscopy:** The proton NMR spectrum should show characteristic signals for the three methyl groups on the trimethylbenzene ring (typically a singlet integrating to 6H and another singlet integrating to 3H), as well as signals for the aromatic protons from both rings. The disappearance of the phenolic -OH proton signal confirms reaction completion.
- ¹³C NMR Spectroscopy:** The carbon NMR will confirm the number of unique carbon environments, consistent with the product structure.
- FT-IR Spectroscopy:** The infrared spectrum should show the characteristic C-O-C ether stretch (around 1200-1250 cm⁻¹) and the absence of the broad O-H stretch from the starting phenol (around 3200-3600 cm⁻¹).

- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling.

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